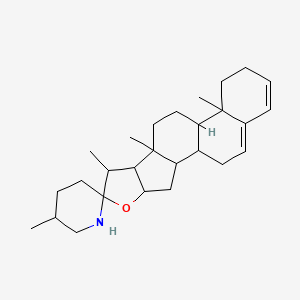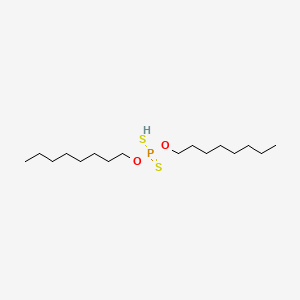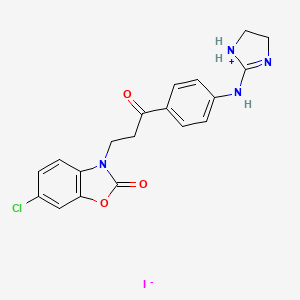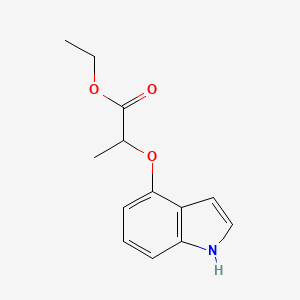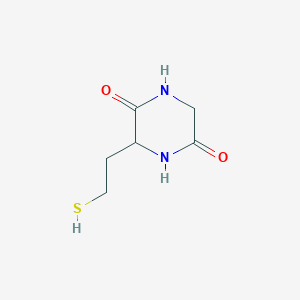
3-(2-Sulfanylethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Sulfanylethyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the use of multicomponent reactions (MCRs), such as the Ugi reaction. This reaction allows for the efficient construction of the piperazine-2,5-dione core by combining an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction typically proceeds under mild conditions and can be catalyzed by various agents, including trimethylsilyl trifluoromethane sulfonate (TMSOTf) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Sulfanylethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The sulfanylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine-2,5-dione derivatives.
Scientific Research Applications
3-(2-Sulfanylethyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Sulfanylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. For example, it has been shown to interact with anticancer target proteins such as the human androgen receptor and epidermal growth factor receptor 2 (HER2) . These interactions can disrupt the normal function of these proteins, leading to therapeutic effects.
Comparison with Similar Compounds
3-(2-Sulfanylethyl)piperazine-2,5-dione can be compared with other cyclic dipeptides and piperazine derivatives:
Cyclo(Gly-Gly): A simpler cyclic dipeptide with glycine residues, lacking the sulfanylethyl group.
Cyclo(L-HomoCySH-L-HomoCySH): A similar compound with two sulfanylethyl groups, which may exhibit different biological activities.
Phenylahistin: A piperazine-2,5-dione derivative with potent antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
28147-70-8 |
|---|---|
Molecular Formula |
C6H10N2O2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-(2-sulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2S/c9-5-3-7-6(10)4(8-5)1-2-11/h4,11H,1-3H2,(H,7,10)(H,8,9) |
InChI Key |
BXRKUUUJRQQYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
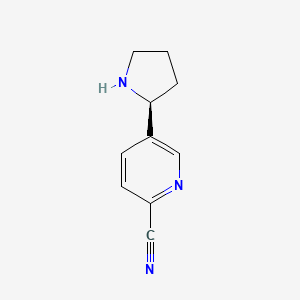
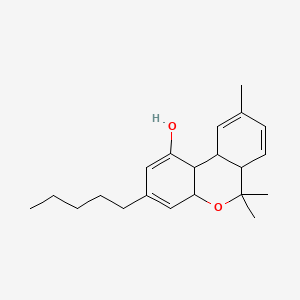
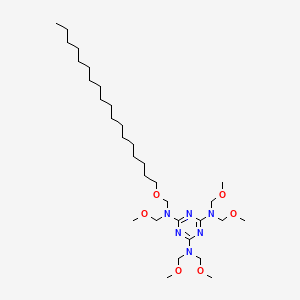

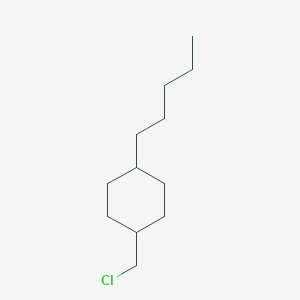
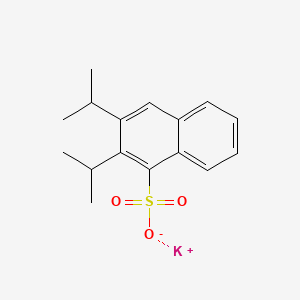
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
